N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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Description
N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H27N5O4 and its molecular weight is 353.423. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a significant role in various biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
It can be inferred from the properties of similar compounds, such as indole derivatives, that they interact with their targets, leading to changes in cell biology . The interaction of these compounds with their targets can lead to various biologically vital properties .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways and their downstream effects.
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4/c1-4-19-9-10-21(14(23)13(19)22)15(24)17-11-12-5-7-20(8-6-12)16(25)18(2)3/h12H,4-11H2,1-3H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRKHTWYBKVACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.